Trichloromethanol

説明

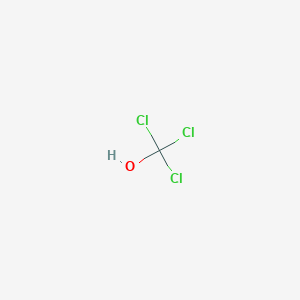

Trichloromethanol (CCl₃OH) is a chlorinated methanol derivative formed as an intermediate metabolite during the oxidative breakdown of chloroform (CHCl₃). Its production is catalyzed by cytochrome P-450 enzymes in the liver and kidneys, particularly under aerobic conditions . Once formed, this compound undergoes spontaneous dehydrochlorination to generate phosgene (COCl₂) and hydrochloric acid (HCl) . Phosgene, a highly reactive electrophile, binds covalently to cellular nucleophiles (e.g., proteins, glutathione, phospholipids), leading to oxidative stress, lipid peroxidation, and organ toxicity . This compound is also identified as a disinfection byproduct (DBP) in chlorinated water systems, contributing to environmental and health concerns .

特性

IUPAC Name |

trichloromethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl3O/c2-1(3,4)5/h5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLIOGDFGLKMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424162 | |

| Record name | Trichloromethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35911-92-3 | |

| Record name | Trichloromethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Phosgene (COCl₂)

Phosgene is the primary toxic metabolite derived from trichloromethanol decomposition. Key distinctions include:

- Reactivity: Phosgene’s electrophilic nature allows it to form adducts with cellular macromolecules, whereas this compound acts as a transient intermediate .

- Toxicity: Phosgene is directly responsible for hepatotoxicity and nephrotoxicity via glutathione depletion and covalent binding, while this compound’s toxicity is indirect, mediated through phosgene release .

Table 1: this compound vs. Phosgene

Triphosgene (C₃Cl₆O₃)

Triphosgene, or bis(trichloromethyl) carbonate, is a synthetic compound used as a safer alternative to phosgene in organic synthesis. Key comparisons include:

- Decomposition: Triphosgene releases phosgene under controlled conditions, mimicking this compound’s decomposition pathway but with slower kinetics .

- Applications: Unlike this compound, triphosgene is intentionally used in carbamate and isocyanate synthesis, whereas this compound is solely a metabolic byproduct .

- Toxicity: Both compounds share phosgene-mediated toxicity, but triphosgene’s lower volatility reduces acute exposure risks compared to this compound’s rapid in situ phosgene release .

Table 2: this compound vs. Triphosgene

Trichloromethanethiol (CCl₃SH)

Trichloromethanethiol, a sulfur analog of this compound, replaces the hydroxyl group with a thiol (-SH). Key differences include:

- Reactivity: The thiol group confers higher nucleophilicity, enabling reactions with heavy metals and organic disulfides, unlike this compound’s oxidative decay .

- Toxicity: Limited data exist, but its sulfhydryl reactivity may target different cellular components (e.g., enzyme active sites) compared to this compound’s phosgene pathway .

Bromodichloromethanol (CHCl₂BrOH)

This brominated analog of this compound is detected in chlorine dioxide (ClO₂)-treated water. Key distinctions include:

- Formation: Generated via halogen substitution during water disinfection, whereas this compound arises from chloroform oxidation .

- Toxicity: Bromine’s higher leaving-group tendency may enhance reactivity, but specific toxicological data are sparse compared to this compound’s well-documented phosgene linkage .

Carbon Tetrachloride (CCl₄) and Its Metabolites

- Metabolic Pathway: CCl₄ undergoes reductive metabolism to produce the trichloromethyl radical (•CCl₃), which initiates lipid peroxidation. This compound, conversely, follows an oxidative pathway .

- Toxicity Mechanisms: •CCl₃ directly attacks lipids and proteins, whereas this compound’s toxicity is phosgene-dependent .

Table 3: Metabolic Pathways of Chloroform vs. Carbon Tetrachloride

Research Findings and Implications

- Environmental Health: this compound’s role as a DBP underscores the need for alternative water disinfection methods to minimize halogenated byproducts .

- Toxicology: The phosgene-mediated toxicity of this compound highlights the importance of antioxidants (e.g., N-acetylcysteine) to counteract electrophilic damage .

- Synthetic Chemistry : Triphosgene’s controlled phosgene release offers safer laboratory practices, but its environmental persistence requires careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。